5-(2,6-Dimethylmorpholino)-2-(2-fluorophenyl)oxazole-4-carbonitrile
Overview
Description
WAY-271127 is a chemical compound known for its role as an inhibitor of the enzyme MtSk. It has a molecular formula of C16H16FN3O2 and a molecular weight of 301.32 g/mol . This compound is primarily used in scientific research and is not intended for therapeutic use in humans or animals .
Scientific Research Applications
WAY-271127 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an inhibitor of the enzyme MtSk, which makes it valuable in studies related to enzyme function and inhibition . Additionally, it is used in the development of new therapeutic agents and in the study of metabolic pathways .
Chemical Reactions Analysis
WAY-271127 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of WAY-271127 involves its binding to the active site of the enzyme MtSk, thereby inhibiting its activity. This inhibition disrupts the normal function of the enzyme, leading to various downstream effects on cellular processes . The molecular targets and pathways involved in this mechanism are still under investigation, but it is known to affect several key signaling pathways .
Comparison with Similar Compounds
WAY-271127 can be compared with other enzyme inhibitors, such as:
WAY-267464: Another inhibitor with a similar structure but different target enzyme.
WAY-100635: A selective antagonist for the serotonin receptor.
WAY-181187: An inhibitor with a different core structure but similar functional groups.
The uniqueness of WAY-271127 lies in its specific inhibition of the enzyme MtSk, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c1-10-8-20(9-11(2)21-10)16-14(7-18)19-15(22-16)12-5-3-4-6-13(12)17/h3-6,10-11H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWFUBGFFDYQBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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